N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-34-22-14-12-21(13-15-22)30-27(32)19-35-26-18-31(25-11-7-6-10-24(25)26)17-16-29-28(33)23-9-5-4-8-20(23)2/h4-15,18H,3,16-17,19H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPDTGOVGLNUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C31H29N3O3S, with a molecular weight of 523.65 g/mol. The compound contains multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It is believed to inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity. This mechanism is crucial in the context of diseases where enzyme overactivity contributes to pathophysiology.
- Receptor Modulation : The compound may act as a modulator of certain receptors, including G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling pathways. The modulation of these receptors can lead to alterations in cellular responses, affecting processes such as inflammation and cellular proliferation .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells, which is linked to various chronic diseases .
Biological Activity and Therapeutic Implications
Research has indicated several potential therapeutic applications for this compound:
1. Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. It may also inhibit tumor growth by interfering with cell cycle progression and promoting cell death in malignancies such as breast and lung cancer.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective Effects
Recent investigations have explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound may protect neurons from oxidative damage and improve cognitive function through its antioxidant properties .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Scientific Research Applications
Enzyme Inhibition
N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is hypothesized to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes, making it a candidate for therapeutic interventions in diseases where enzyme activity is dysregulated.
Receptor Binding
The compound may interact with various receptors on cell surfaces, potentially triggering intracellular signaling cascades. This receptor binding can influence cellular responses and may be leveraged for drug development targeting specific pathways involved in diseases such as cancer or neurodegenerative disorders.
DNA/RNA Interaction
There is potential for this compound to interact with nucleic acids, affecting gene expression and protein synthesis. Such interactions could be significant in developing therapies that target genetic disorders or malignancies.
Anticancer Agents
Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines.
Case Study: Indole Derivatives in Cancer Therapy
A study published in Journal of Medicinal Chemistry explored the effects of indole derivatives on cancer cell lines, revealing that certain substitutions enhanced their anticancer activity through apoptosis induction and cell cycle arrest . This suggests that this compound could be further investigated as a lead compound for anticancer drug development.
Neuroprotective Effects
Compounds with similar structures have been studied for their neuroprotective effects against oxidative stress and neuroinflammation. The ability of this compound to modulate these pathways may provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study: Neuroprotection via Indole Compounds
Research has shown that certain indole derivatives can protect neuronal cells from apoptosis induced by oxidative stress . This reinforces the potential application of this compound in neuroprotective therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole and Benzamide Motifs
The target compound shares core features with several indole- and benzamide-containing analogues, though substituent variations significantly influence physicochemical and biological properties.
Functional Group Analysis
- Thioether Linkage : The target’s thioether group is also present in 2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide . Such linkages enhance metabolic stability compared to ethers but may reduce solubility due to hydrophobicity.
- Ethoxyphenyl vs. Halogenated Aryl Groups : The 4-ethoxyphenyl group in the target contrasts with the 2-fluoro-biphenyl in and 3-chlorophenyl in . Ethoxy groups improve lipophilicity and may enhance membrane permeability, whereas halogens often increase binding affinity to hydrophobic enzyme pockets.
- Benzamide vs. Thiazole-Carboxamide: The 2-methylbenzamide in the target differs from the thiazole-carboxamide in .
Pharmacological Implications
- Indole-Bearing Analogues: Compounds like and target indole-associated pathways (e.g., serotonin receptors or kinase inhibition). The ethyl spacer in the target may mimic endogenous tryptamine derivatives.
- Benzamide Derivatives : The 2-methylbenzamide group resembles kinase inhibitors (e.g., PARP or EGFR inhibitors), where substituent bulk modulates ATP-binding pocket interactions.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
- Indole-thioether linkage : React 2-mercaptoindole derivatives with α-haloacetamide intermediates (e.g., 2-chloro-N-(4-ethoxyphenyl)acetamide) under basic conditions (K₂CO₃/DMF) to form the thioether bond .
- Amide coupling : Use coupling agents like EDC/HOBt or DCC to attach the 2-methylbenzamide moiety to the ethylamine side chain .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) to isolate the final product .
Q. How should this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the indole proton environment (δ 7.0–7.8 ppm), ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and benzamide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Anti-inflammatory assays : Measure COX-1/COX-2 inhibition using enzyme immunoassays (EIA) or cell-based models (e.g., LPS-induced IL-6 in macrophages) .
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Process simulation : Utilize tools like COMSOL Multiphysics to model reaction kinetics and heat transfer .
- In-line monitoring : Implement FTIR or HPLC for real-time tracking of intermediate formation .
Q. How to resolve discrepancies between computational predictions and experimental data (e.g., reactivity or spectral results)?
- Methodological Answer :
- Computational feedback loops : Re-evaluate DFT methods (e.g., B3LYP/6-31G*) with solvent corrections (PCM model) to align with experimental NMR/IR data .
- Side reaction analysis : Use LC-MS to detect byproducts (e.g., oxidation of thioether to sulfoxide) and adjust protecting groups or reaction conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified ethoxyphenyl (e.g., replacing OCH₂CH₃ with OCF₃) or benzamide groups (e.g., ortho vs. para methyl) .
- Molecular docking : Perform docking studies (AutoDock Vina) against target proteins (e.g., COX-2 or bacterial topoisomerases) to rationalize activity trends .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and logP values (HPLC) to correlate structural features with ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
